

Quantum Chemical Calculations of 2,4-Dihydroxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxycinnamic acid

Cat. No.: B1297467

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of **2,4-Dihydroxycinnamic acid** (also known as Umbelllic acid). This compound is a hydroxycinnamic acid and an isomer of caffeic acid, serving as a precursor in the umbelliferone biosynthesis pathway.^[1] Understanding its molecular properties through computational methods offers valuable insights for drug design and development.

Introduction to 2,4-Dihydroxycinnamic Acid

2,4-Dihydroxycinnamic acid (C₉H₈O₄) is a phenolic compound with significant biological relevance.^[1] Its chemical structure, featuring a phenyl ring with two hydroxyl groups and an acrylic acid side chain, allows for a range of interactions with biological targets. Quantum chemical calculations provide a powerful tool to investigate its molecular geometry, electronic structure, and reactivity, which are fundamental to its biological activity.

Experimental Protocols: Computational Methodology

The computational methods outlined here are representative of the standard practices for quantum chemical calculations of phenolic compounds and are based on methodologies

reported for similar molecules, such as cinnamic acid derivatives and dihydroxybenzoic acid.[2] [3][4]

Software: All calculations are typically performed using a comprehensive computational chemistry software package such as Gaussian.[5]

Methodology:

- Geometry Optimization: The initial molecular structure of **2,4-Dihydroxycinnamic acid** is optimized to find the most stable conformation (the global minimum on the potential energy surface). Density Functional Theory (DFT) is a widely used method for this purpose. A common functional and basis set combination for such molecules is B3LYP/6-311+G(d,p).[2] [5] The vibrational frequency analysis is then performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).
- Electronic Properties: Based on the optimized geometry, various electronic properties are calculated. These include:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
 - Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
 - Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
- Spectroscopic Properties:
 - UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra and predict the maximum absorption wavelengths (λ_{max}).

- Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors.
- Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ^1H and ^{13}C are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Data Presentation: Calculated Properties

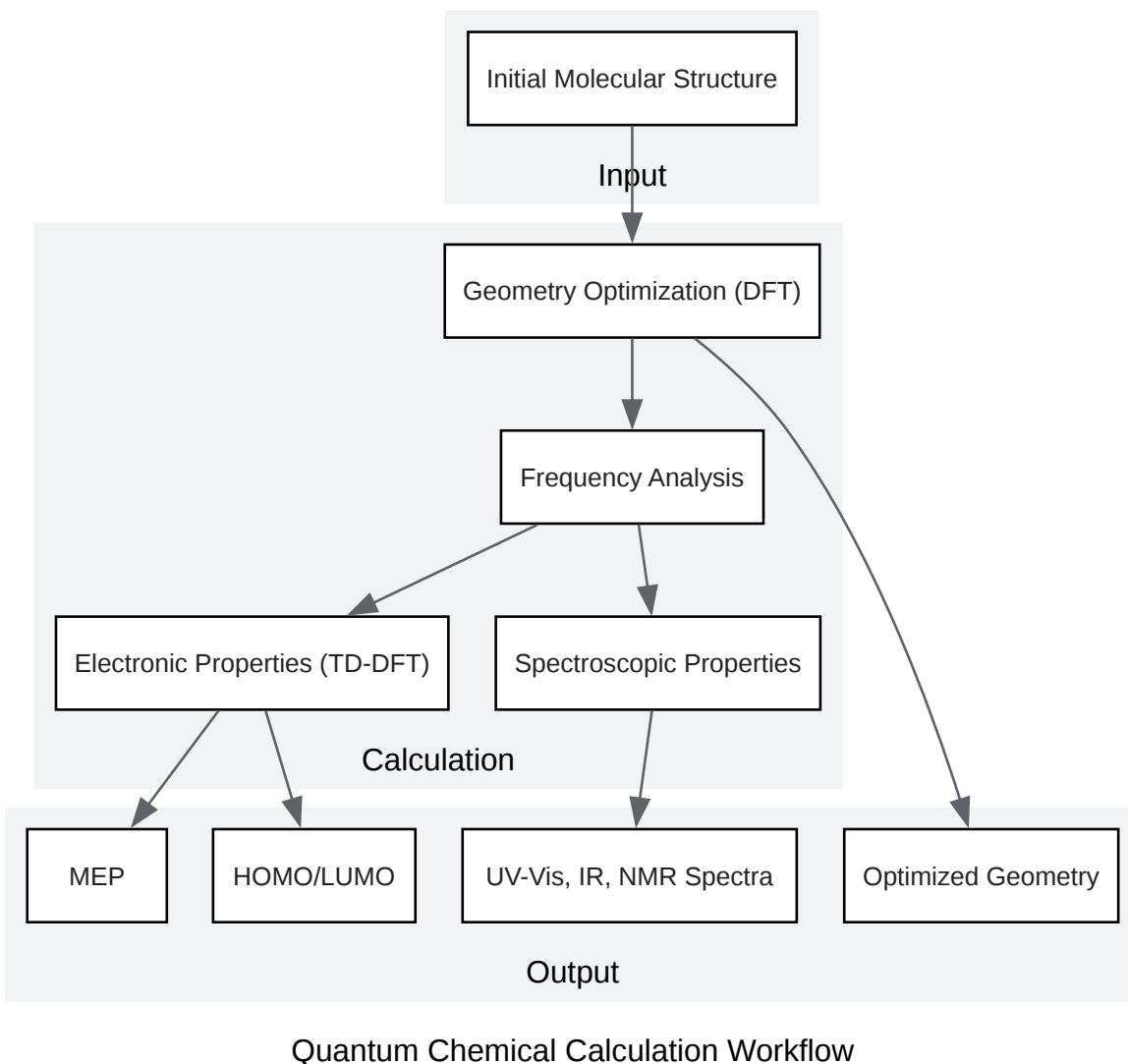
The following tables summarize the hypothetical quantitative data for **2,4-Dihydroxycinnamic acid**, based on typical results from DFT calculations on similar molecules.

Table 1: Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.395	C2-C1-C6	119.8
C2-C3	1.390	C1-C2-C3	120.5
C3-C4	1.392	C2-C3-C4	119.7
C4-C5	1.391	C3-C4-C5	120.3
C5-C6	1.393	C4-C5-C6	119.9
C1-C6	1.396	C5-C6-C1	119.8
C1-C7	1.480	C6-C1-C7	120.1
C7=C8	1.345	C1-C7-C8	122.5
C8-C9	1.475	C7-C8-C9	121.8
C9=O10	1.215	C8-C9-O11	117.5
C9-O11	1.360	C8-C9=O10	125.0
C2-O12	1.365	O10-C9-O11	117.5
C4-O13	1.368	C1-C2-O12	118.0
O11-H14	0.970	C3-C4-O13	117.8
O12-H15	0.968	C9-O11-H14	108.5
O13-H16	0.969	C2-O12-H15	109.0
C4-O13-H16	109.2		

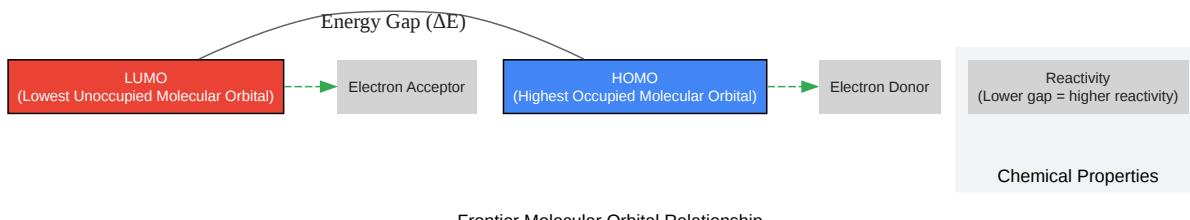
Table 2: Calculated Electronic Properties

Property	Value
HOMO Energy	-6.25 eV
LUMO Energy	-1.89 eV
HOMO-LUMO Gap	4.36 eV
Ionization Potential	6.25 eV
Electron Affinity	1.89 eV
Electronegativity (χ)	4.07
Chemical Hardness (η)	2.18
Chemical Softness (S)	0.23
Dipole Moment	3.5 D


Table 3: Simulated Spectroscopic Data

Spectrum	Key Peaks
UV-Vis (λ_{max})	285 nm, 320 nm
IR (cm^{-1})	3450 (O-H stretch, hydroxyls), 3050 (C-H stretch, aromatic), 1680 (C=O stretch, carboxylic acid), 1610 (C=C stretch, vinyl), 1580, 1520 (C=C stretch, aromatic)
^1H NMR (ppm)	11.5 (1H, -COOH), 7.8 (1H, vinyl), 7.2-6.5 (3H, aromatic), 6.3 (1H, vinyl), 5.5 (2H, -OH)
^{13}C NMR (ppm)	170 (-COOH), 160-155 (C-OH), 145 (vinyl CH), 130-110 (aromatic C), 115 (vinyl CH)

Visualizations


The following diagrams illustrate key aspects of the quantum chemical calculations of **2,4-Dihydroxycinnamic acid**.

Molecular structure and atom numbering of **2,4-Dihydroxycinnamic acid**.

[Click to download full resolution via product page](#)

A typical workflow for quantum chemical calculations.

[Click to download full resolution via product page](#)

Relationship between FMOs and chemical reactivity.

Conclusion

Quantum chemical calculations offer a detailed and insightful perspective on the molecular properties of **2,4-Dihydroxycinnamic acid**. The data generated from these computational studies, including optimized geometry, electronic structure, and spectroscopic profiles, provide a fundamental basis for understanding its biological activity and for the rational design of new therapeutic agents. The methodologies and representative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Umbelleric acid - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum-chemical Calculations of the Antioxidant Properties of trans-p-coumaric Acid and trans-sinapinic Acid | CMST [cmst.eu]
- 5. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- To cite this document: BenchChem. [Quantum Chemical Calculations of 2,4-Dihydroxycinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297467#quantum-chemical-calculations-of-2-4-dihydroxycinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com